molecular formula C4H7N B3052429 But-2-yn-1-amine CAS No. 41282-40-0

But-2-yn-1-amine

Cat. No.: B3052429
CAS No.: 41282-40-0
M. Wt: 69.11 g/mol
InChI Key: YLBIBZCIFHPPKA-UHFFFAOYSA-N
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Description

But-2-yn-1-amine, also known as 2-butynylamine, is an organic compound with the molecular formula C4H7N. It is a member of the propargylamine family, characterized by the presence of a triple bond between the second and third carbon atoms and an amine group attached to the first carbon atom. This compound is a colorless liquid with a distinct odor and is used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: But-2-yn-1-amine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale A3 coupling reactions due to their efficiency and high yield. The use of solvent-free conditions and green chemistry principles is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: But-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Saturated amines

    Substitution: Alkylated or acylated derivatives

Comparison with Similar Compounds

Uniqueness: But-2-yn-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile building block in organic synthesis. Its ability to inhibit monoamine oxidase enzymes makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

but-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIBZCIFHPPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503951
Record name But-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41282-40-0
Record name But-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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